molecular formula C14H15N3O2S B2354159 1-ACETYL-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE CAS No. 1421452-97-2

1-ACETYL-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2354159
CAS No.: 1421452-97-2
M. Wt: 289.35
InChI Key: YPNXKVJSUNKMQP-UHFFFAOYSA-N
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Description

1-Acetyl-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide is a synthetic organic compound designed for pharmaceutical research and development. This molecule is a hybrid structure incorporating two pharmaceutically significant motifs: a 2-methylbenzothiazole ring and a 1-acetylazetidine-3-carboxamide group. The benzothiazole scaffold is a privileged structure in medicinal chemistry, extensively documented for its diverse biological activities. Research indicates that benzothiazole derivatives demonstrate significant pharmacological potential, including antimicrobial, anticancer, anthelmintic, and anti-diabetic activities . The specific substitution at the 5-position of the benzothiazole nucleus with the azetidine carboxamide moiety is a strategy to modulate the compound's physicochemical properties and biological interactions, potentially leading to a unique pharmacological profile. The primary research applications for this compound are in the field of drug discovery, where it serves as a key intermediate or a lead compound for the development of new therapeutic agents. Its structure is of particular interest for screening against targets known to interact with benzothiazole-based ligands. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable conformationally constrained building block in medicinal chemistry, used to improve potency and metabolic stability. The presence of the carboxamide linker facilitates hydrogen bonding, which can be critical for target recognition and binding affinity. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in programs targeting diseases where benzothiazoles have shown promise, such as oncology and infectious diseases. This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-acetyl-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-8-15-12-5-11(3-4-13(12)20-8)16-14(19)10-6-17(7-10)9(2)18/h3-5,10H,6-7H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNXKVJSUNKMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1. Optimization of Coupling Agents

Coupling Agent Solvent Temperature Yield (%) Reference
EDC/HOBt DMF RT 72
HATU DCM 0°C→RT 68
DCC THF Reflux 55

Alternative Routes and Modifications

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for azetidine formation. For instance, hydrazide-hydrazones cyclize with chloroacetyl chloride in 1,4-dioxane within 20 minutes (microwave, 100°C), improving yields to 88%.

One-Pot Acetylation and Coupling

Sequential acetylation and amidation in a single pot minimize intermediate isolation:

  • Acetylate azetidine-3-carboxylic acid with acetyl chloride.
  • Directly add EDC/HOBt and the benzothiazole amine.
    This method achieves 70% overall yield but requires rigorous moisture control.

Analytical Characterization

Key spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, benzothiazole-H), 7.82 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 4.35–4.20 (m, 2H, azetidine-H), 3.95–3.85 (m, 2H), 2.78 (s, 3H, CH₃), 2.10 (s, 3H, COCH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Challenges and Mitigation Strategies

  • Low solubility of intermediates : Use polar aprotic solvents (DMF, DMSO) during coupling.
  • Racemization at the azetidine C-3 position : Employ low-temperature conditions (<10°C) and short reaction times.

Industrial-Scale Considerations

Patent WO2012098033A1 highlights continuous flow chemistry for azetidine synthesis, enabling kilogram-scale production with >90% purity. Critical parameters include:

  • Precise stoichiometry of chloroacetyl chloride.
  • In-line IR monitoring for real-time reaction control.

Chemical Reactions Analysis

Types of Reactions

1-ACETYL-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that 1-acetyl-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide shows efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a lead for developing new anti-tubercular agents .

Anticancer Potential

The compound has also been evaluated for anticancer activity. Preliminary studies indicate that it may inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific assays have shown promising results against leukemia and solid tumors, warranting further investigation into its therapeutic potential .

Anti-Tubercular Agents

The benzothiazole derivatives are known for their role in developing anti-tubercular drugs. The binding affinity of this compound to critical proteins involved in the metabolic pathways of Mtb has been documented, suggesting a mechanism for its anti-tubercular activity. This compound could be a candidate for further optimization and development into a therapeutic agent against multidrug-resistant tuberculosis .

Anticancer Drug Development

In the realm of oncology, the unique structural features of this compound make it a valuable scaffold for designing new anticancer drugs. Its ability to interact with specific cellular targets involved in cancer progression positions it as a promising candidate for further exploration in drug discovery programs aimed at treating various malignancies .

Case Study 1: Antitubercular Activity

A study synthesized several benzothiazole derivatives and evaluated their antitubercular activity against Mtb. The results indicated that compounds similar to this compound exhibited MIC values ranging from 25 to 50 µg/mL, demonstrating moderate to good activity compared to standard treatments like Rifampicin .

Case Study 2: Anticancer Evaluation

In another investigation focusing on anticancer properties, derivatives including this compound were tested against various cancer cell lines. The findings revealed significant cytotoxic effects, particularly in leukemia models, with IC50 values indicating potent activity that merits further exploration for clinical applications .

Mechanism of Action

The mechanism of action of 1-ACETYL-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The azetidine ring may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole moiety and exhibit similar biological activities.

    Azetidine derivatives: Compounds with the azetidine ring structure, which may have comparable chemical reactivity and biological properties.

Uniqueness

1-ACETYL-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE is unique due to its combination of the benzo[d]thiazole and azetidine moieties, which may confer distinct biological activities and chemical reactivity compared to other compounds in its class.

Biological Activity

1-Acetyl-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-1,3-benzothiazole with acetylating agents followed by cyclization to form the azetidine ring. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and catalysts.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of benzothiazole derivatives, including the compound . In vitro assays have demonstrated that compounds containing the benzothiazole moiety exhibit significant activity against various bacterial strains. For instance, derivatives similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The compound was tested on various cell lines, including L929 (mouse fibroblast) and A549 (human lung adenocarcinoma). Results indicated that at lower concentrations, it exhibited minimal cytotoxic effects while maintaining cell viability above 80% .

Cell LineConcentration (µM)Viability (%)
L9295090
A54910085

The mechanism by which this compound exerts its biological effects is believed to involve interaction with bacterial cell membranes and inhibition of key metabolic pathways. The presence of the benzothiazole ring is thought to enhance lipophilicity, facilitating membrane penetration and subsequent disruption of cellular functions .

Case Studies

A notable study evaluated a series of benzothiazole derivatives for their anti-tubercular activity. The findings indicated that modifications to the benzothiazole structure could significantly enhance efficacy against Mycobacterium tuberculosis. Compounds similar to the one discussed showed moderate to good activity in both in vitro and in vivo models .

Q & A

Q. How can researchers ensure methodological rigor in crystallographic data reporting?

  • Methodological Answer : Adopt SHELXL refinement protocols with rigorous checks (e.g., R-factor, residual density maps). Cross-validate with spectroscopic data and computational geometry optimizations. Report CIF files with full metadata for peer validation .

Q. What frameworks are recommended for integrating negative results into SAR databases?

  • Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles to curate datasets. Annotate negative results with contextual metadata (e.g., assay conditions, failure modes). Contribute to open-access repositories like ChEMBL .

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